

(4-Nitrophenyl)methanesulfonyl chloride CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1304186

[Get Quote](#)

An In-depth Technical Guide to **(4-Nitrophenyl)methanesulfonyl chloride** For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitrophenyl)methanesulfonyl chloride, also known as 4-Nitrobenzylsulfonyl Chloride, is a significant reagent in organic synthesis and medicinal chemistry.^{[1][2]} Its utility is particularly noted in the preparation of complex biomolecules, such as the HIV-1 Tat protein, through processes like native chemical ligation.^{[1][3][4]} This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety information for laboratory use.

Chemical Structure and Identification

The unique reactivity and utility of **(4-Nitrophenyl)methanesulfonyl chloride** stem from its specific chemical structure, which includes a nitrophenyl group, a methanesulfonyl chloride functional group, and a benzylic methylene bridge.

CAS Number: 4025-75-6^{[1][2][3][5]}

Molecular Formula: C₇H₆CINO₄S^{[3][4][5]}

Canonical SMILES: C1=CC(=CC=C1CS(=O)(=O)Cl)--INVALID-LINK--[O-]^[4]

InChI Key: CAXRPEAFHWDFTD-UHFFFAOYSA-N[\[4\]](#)

Physicochemical Properties

A summary of the key quantitative data for **(4-Nitrophenyl)methanesulfonyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	235.64 g/mol	[3]
Appearance	Yellow to brown solid	[3]
Melting Point	91-92°C	[2]
Boiling Point	396.4 ± 25.0 °C (Predicted)	[2] [3]
Density	1.570 ± 0.06 g/cm³ (Predicted)	[2] [3]
Water Solubility	Reacts with water	[2] [3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

Experimental Protocols

The following section details a general procedure for the synthesis of **(4-Nitrophenyl)methanesulfonyl chloride**. This protocol is crucial for researchers who may need to prepare the compound in-house for their specific applications.

Synthesis of **(4-Nitrophenyl)methanesulfonyl chloride**

This synthesis involves the conversion of an S-alkyl isothiourea salt intermediate.

Materials:

- Alkyl halide (or sulfate) (e.g., 4-nitrobenzyl halide)
- Thiourea
- Ethanol

- Ether
- Acetonitrile
- Water
- tert-Butyl hypochlorite (t-BuOCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Petroleum ether-ethyl acetate mixture (for recrystallization)


Procedure:

- Formation of S-alkyl isothiourea salt:
 - A mixture of the alkyl halide (or sulfate) (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.[1][3]
 - Upon completion, the solvent is removed under vacuum.
 - The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a white solid.[1][3]
- Oxidative Chlorination:
 - The S-alkylisothiourea salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel, and placed in an ice bath.[1][3]
 - Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture. [1][3]
 - A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in acetonitrile (5 mL) is added dropwise, maintaining an internal temperature of 0-20°C.[1][3]
- Work-up and Purification:

- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. [1][3]
- The solvent is removed under vacuum, and ether (15 mL) is added to dissolve the residue. [1][3]
- The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄). [1][3]
- The ether solution is concentrated in a vacuum to yield high-purity **(4-Nitrophenyl)methanesulfonyl chloride**. [1][3]
- Further purification can be achieved by recrystallization from a mixed petroleum ether-ethyl acetate solvent. [1][3]

Logical Workflow and Diagrams

The synthesis of **(4-Nitrophenyl)methanesulfonyl chloride** can be visualized as a two-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(4-Nitrophenyl)methanesulfonyl chloride**.

Applications in Research and Drug Development

(4-Nitrophenyl)methanesulfonyl chloride serves as a critical building block and reagent in various synthetic applications within the pharmaceutical and life sciences sectors.

- Peptide Chemistry: It is notably used for the preparation of the HIV-1 Tat protein.[1][4] This involves a native chemical ligation process between a peptide thioester and a peptide containing a (mercapto)leucine at the N-terminus, followed by desulfurization.[1][3][4]
- Organic Synthesis: This compound is a versatile reagent for introducing the 4-nitrobenzylsulfonyl group into molecules. It can be used as an acylating and chlorinating agent.[2]
- Protecting Group Chemistry: In medicinal chemistry, it is employed to quench amine groups by converting them into sulfonamides, which can serve as protecting groups or as part of a larger pharmacophore.[2]

Safety and Handling

(4-Nitrophenyl)methanesulfonyl chloride is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.

- Hazards: It is corrosive and causes burns to the eyes, skin, and respiratory tract.[6] The compound reacts violently with water, which may release flammable and/or toxic gases, including hydrogen chloride.[6]
- Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood.[2][6]
- First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If water-reactive products become embedded in the skin, do not apply water; instead, cover with a light oil.[6] If inhaled, move to fresh air and seek medical aid.[6] Do not induce vomiting if ingested.[6]
- Storage and Incompatibilities: Store in a cool, dry, well-ventilated area under an inert atmosphere, away from moisture, oxidizing agents, bases, and amines.[3][6] Keep containers tightly closed.[6]

- Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. (4-Nitrophenyl)methanesulfonyl chloride, CasNo.4025-75-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 6. (4-Nitrophenyl)methanesulfonyl chloride | CAS#:4025-75-6 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [(4-Nitrophenyl)methanesulfonyl chloride CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304186#4-nitrophenyl-methanesulfonyl-chloride-cas-number-and-structure\]](https://www.benchchem.com/product/b1304186#4-nitrophenyl-methanesulfonyl-chloride-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com